molecular formula C35H36N2O14 B600084 SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester CAS No. 121098-77-9

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester

Cat. No.: B600084
CAS No.: 121098-77-9
M. Wt: 708.673
InChI Key: ZWCGJLONGJMIPG-YKIVVOOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester is a biochemical compound with the molecular formula C35H36N2O14 and a molecular weight of 708.67. It is primarily used in proteomics research and is known for its role in the synthesis of various biochemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester involves the acetylation of SN-38 with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Carboxylic acids and alcohols.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its acetylated structure, which enhances its stability and solubility, making it a valuable tool in biochemical research .

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N2O14/c1-7-19-20-11-18(50-33-30(49-17(5)40)28(48-16(4)39)27(47-15(3)38)29(51-33)32(42)45-6)9-10-24(20)36-26-21(19)13-37-25(26)12-23-22(31(37)41)14-46-34(43)35(23,44)8-2/h9-12,27-30,33,44H,7-8,13-14H2,1-6H3/t27-,28-,29-,30+,33+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCGJLONGJMIPG-YKIVVOOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858396
Record name (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121098-77-9
Record name (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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